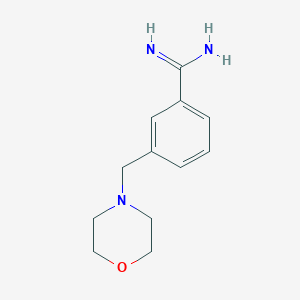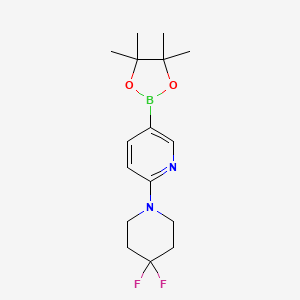
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole typically involves the bromination and chlorination of 2,3-dihydro-1H-indole. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the indole ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .
化学反応の分析
Types of Reactions
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
科学的研究の応用
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-Bromoindole: Similar in structure but lacks the chlorine atoms, which can affect its reactivity and biological activity.
6,7-Dichloroindole:
2,3-Dihydro-1H-indole: The parent compound without any halogen substitutions, used as a starting material for various derivatives.
Uniqueness
5-Bromo-6,7-dichloro-2,3-dihydro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
特性
分子式 |
C8H6BrCl2N |
|---|---|
分子量 |
266.95 g/mol |
IUPAC名 |
5-bromo-6,7-dichloro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6BrCl2N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h3,12H,1-2H2 |
InChIキー |
HNUAMDZNPVPIJR-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C(=C(C=C21)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


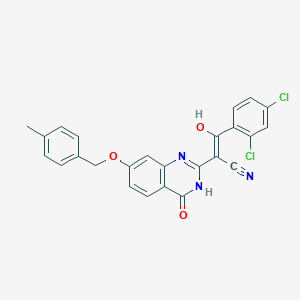
![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)
![N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13342362.png)

![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)


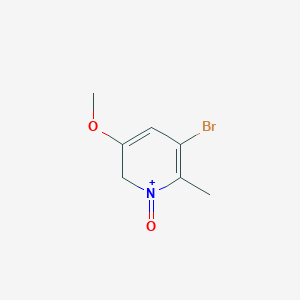
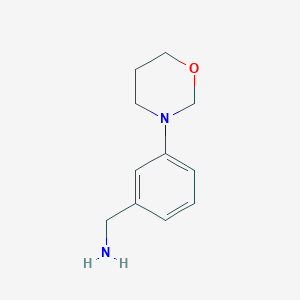
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
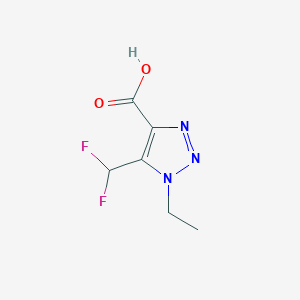
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
